4-Chloro-1H-imidazo[4,5-c]pyridine CAS number 2770-01-6
4-Chloro-1H-imidazo[4,5-c]pyridine CAS number 2770-01-6
An In-Depth Technical Guide to 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 2770-01-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound with CAS number 2770-01-6, stands as a pivotal building block in modern medicinal chemistry. As a structural analog of purine, the imidazo[4,5-c]pyridine scaffold is recognized as a "privileged structure," frequently appearing in molecules designed to interact with biological targets, particularly protein kinases.[1][2] The strategic placement of a chlorine atom at the 4-position renders the molecule an exceptionally versatile intermediate, enabling a wide array of synthetic modifications through nucleophilic substitution reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and significant applications in drug discovery, with a focus on the rationale behind its use and detailed experimental protocols.
Core Molecular Characteristics
The significance of 4-Chloro-1H-imidazo[4,5-c]pyridine in drug design stems from its unique structural and electronic properties. Its fused bicyclic system mimics the natural purine bases, allowing it to function as a hinge-binding motif in numerous enzyme active sites.
Physicochemical Properties
A summary of the key physicochemical properties is essential for its practical application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 2770-01-6 | [3][4] |
| Molecular Formula | C₆H₄ClN₃ | [3][5] |
| Molecular Weight | 153.57 g/mol | [3][5] |
| IUPAC Name | 4-chloro-1H-imidazo[4,5-c]pyridine | [5] |
| Canonical SMILES | C1=CN=C2C(=C1)N=CN2Cl | [5] |
| Appearance | Off-white to light brown powder/solid | N/A |
| Polar Surface Area | 30.7 Ų | [5] |
| XLogP3 | 1.4 | [5] |
Structural Representation
The structure of 4-Chloro-1H-imidazo[4,5-c]pyridine is fundamental to its reactivity and function as a pharmacophore.
Caption: Chemical structure of 4-Chloro-1H-imidazo[4,5-c]pyridine.
Synthesis and Manufacturing
The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine is typically achieved through two primary routes, both starting from readily available pyridine derivatives. The choice of method often depends on the scale, cost, and availability of starting materials.
Synthetic Pathway Overview
The most common laboratory-scale synthesis involves the cyclization of a diaminopyridine derivative, followed by chlorination if necessary.
Caption: One-pot synthesis of the target compound from 2-chloro-3,4-diaminopyridine.
Detailed Experimental Protocol: One-Pot Cyclization
This protocol describes a reliable method for synthesizing the title compound from 2-chloro-3,4-diaminopyridine.[6]
Rationale: This one-pot procedure is efficient as it avoids the isolation of intermediates. 2-chloro-3,4-diaminopyridine serves as the pre-functionalized backbone. Trimethyl orthoformate acts as a one-carbon source to form the imidazole ring. The acidic catalyst (concentrated HCl) is crucial for activating the orthoformate, making it susceptible to nucleophilic attack by the amino groups, which subsequently drives the cyclization and dehydration process.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).[6]
-
Acid Catalysis: At room temperature, under constant stirring, slowly add concentrated hydrochloric acid (3 mL) dropwise.[6]
-
Reaction: Stir the resulting mixture at room temperature overnight. A significant amount of solid precipitate is expected to form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with petroleum ether to remove unreacted starting materials and byproducts. Dry the solid under vacuum to yield the crude product, 4-chloro-1H-imidazo[4,5-c]pyridine, typically as its hydrochloride salt.
-
Purification (Optional): If further purification is needed, the crude product can be neutralized and purified by silica gel column chromatography using an eluent system such as ethyl acetate with 5% methanol.[7]
Chemical Reactivity and Applications in Synthesis
The synthetic utility of 4-Chloro-1H-imidazo[4,5-c]pyridine is dominated by the reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr), making the chlorine an excellent leaving group.
Causality: The electron-withdrawing effect of the nitrogen atoms in both the pyridine and imidazole rings decreases the electron density at the C4 position, making it highly electrophilic and susceptible to attack by nucleophiles. This predictable reactivity is the cornerstone of its application as a molecular scaffold.
Caption: The central role of 4-Chloro-1H-imidazo[4,5-c]pyridine as a versatile intermediate.
Key Intermediate in Kinase Inhibitor Synthesis
The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores are prevalent in the design of protein kinase inhibitors.[2][8] These scaffolds act as ATP mimetics, binding to the hinge region of the kinase active site. The C4 position provides a critical attachment point for side chains that can extend into other regions of the ATP-binding pocket, thereby conferring potency and selectivity.
-
Aurora Kinase Inhibitors: Derivatives of the imidazo[4,5-b]pyridine scaffold have been developed as potent inhibitors of Aurora kinases, which are crucial for mitotic progression and are often overexpressed in cancers.[9][10] The synthesis of these inhibitors frequently involves coupling a piperazine derivative to the C4 (or equivalent) position of a chloro-substituted imidazopyridine core.[9]
-
Src Family Kinase Inhibitors: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are implicated in the progression of cancers like glioblastoma.[11] The synthesis of these compounds relies on building the scaffold from precursors where the C4 position can be readily functionalized.
-
c-Met Kinase Inhibitors: Structural optimization of related scaffolds has led to the discovery of potent imidazo[4,5-b]pyridine-based c-Met kinase inhibitors, which show promise in treating cancers driven by aberrant c-Met signaling.[12]
Building Block for Antiviral and Antimicrobial Agents
Beyond oncology, derivatives of 4-Chloro-1H-imidazo[4,5-c]pyridine have shown potential as therapeutic agents for infectious diseases.
-
Antiviral Activity: The parent compound is used as a reagent in the synthesis of compounds like 3-bromo-3-deazaneplanocin, which exhibits antiviral activity.[7]
-
Antimicrobial Properties: Various substituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising minimum inhibitory concentration (MIC) values against pathogenic strains.[13][14][15]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
Trustworthiness through Self-Validating Systems: The following protocols are derived from standard Safety Data Sheets (SDS) and represent best practices for mitigating risk. Adherence to these guidelines is a self-validating system for safe laboratory operation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[16] Use non-sparking tools and prevent the buildup of electrostatic charge.[18]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16][18] Keep away from incompatible materials such as strong oxidizing agents.[19]
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[17]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[17]
Conclusion
4-Chloro-1H-imidazo[4,5-c]pyridine is more than a mere chemical reagent; it is a validated and highly effective scaffold for the construction of complex, biologically active molecules. Its predictable reactivity at the C4 position, combined with the privileged nature of the imidazopyridine core, ensures its continued relevance in the fields of medicinal chemistry and drug discovery. For researchers and scientists, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 . PubChem. [Link]
-
Synthesis method of ibrutinib intermediate . Patsnap. [Link]
-
Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China . Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives . ResearchGate. [Link]
-
Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase . National Institutes of Health (NIH). [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases . PubMed. [Link]
- A kind of synthesis method of intermediate impurities of ibrutinib.
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma . PubMed Central. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds . ResearchGate. [Link]
-
Process for preparing ibrutinib and its intermediates . TREA. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia . PubMed Central. [Link]
-
METHOD FOR PREPARING IBRUTINIB . European Patent Office. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives . PubMed Central. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) . ResearchGate. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines . ACS Publications. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities . PubMed. [Link]
-
Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization . PubMed. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties . Current Medicinal Chemistry. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines . MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-1H-imidazo[4,5-c]pyridine | [frontierspecialtychemicals.com]
- 5. chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE | 2770-01-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
